molecular formula C7H4N4O4 B1215694 2,5-Dinitrobenzimidazole CAS No. 83167-05-9

2,5-Dinitrobenzimidazole

Cat. No.: B1215694
CAS No.: 83167-05-9
M. Wt: 208.13 g/mol
InChI Key: ZFUAAWQYEHBOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dinitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. The presence of nitro groups at the 2 and 5 positions of the benzimidazole ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrobenzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include stannous chloride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.

Major Products Formed

    Reduction: The reduction of this compound typically yields 2,5-diaminobenzimidazole.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2,5-Dinitrobenzimidazole and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dinitrobenzimidazole: Similar in structure but with nitro groups at the 5 and 6 positions.

    2-Nitrobenzimidazole: Contains a single nitro group at the 2 position.

    5-Nitrobenzimidazole: Contains a single nitro group at the 5 position.

Uniqueness

2,5-Dinitrobenzimidazole is unique due to the presence of two nitro groups at specific positions, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

2,6-dinitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)9-7(8-5)11(14)15/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAAWQYEHBOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003175
Record name 2,6-Dinitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83167-05-9
Record name 2,5-Dinitrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dinitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dinitrobenzimidazole
Reactant of Route 2
Reactant of Route 2
2,5-Dinitrobenzimidazole
Reactant of Route 3
2,5-Dinitrobenzimidazole
Reactant of Route 4
2,5-Dinitrobenzimidazole
Reactant of Route 5
2,5-Dinitrobenzimidazole
Reactant of Route 6
2,5-Dinitrobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.